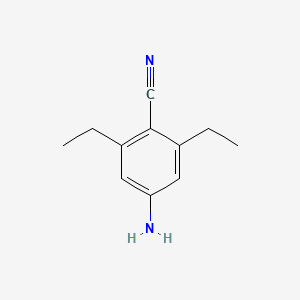

4-Amino-2,6-diethylbenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

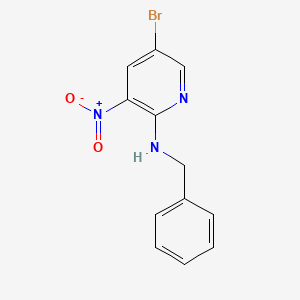

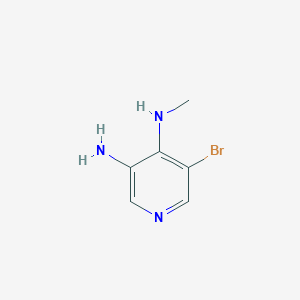

The compound 4-Amino-2,6-diethylbenzonitrile is a derivative of benzonitrile with an amino group at the 4-position and ethyl groups at the 2 and 6 positions on the benzene ring. While the provided papers do not directly discuss 4-Amino-2,6-diethylbenzonitrile, they do provide insights into the behavior and characteristics of similar compounds, such as 4-aminobenzonitrile and its derivatives, which can be used to infer properties about the compound .

Synthesis Analysis

The synthesis of aminobenzonitriles, including those with substituents on the benzene ring, can be achieved through various methods. One such method is the aminocyanation of arynes, which allows for the chemoselective synthesis of 1,2-bifunctional aminobenzonitriles by the direct addition of aryl cyanamides to arynes. This process cleaves inert N-CN bonds and introduces both amino and cyano groups synchronously, leading to a range of synthetically useful derivatives .

Molecular Structure Analysis

The molecular structure of aminobenzonitrile derivatives can be examined using techniques such as X-ray diffraction and NMR spectroscopy. For instance, the amino analogs of 4,4'-[1,5-pentanediylbis(oxy)]bisbenzonitrile exhibit different conformations of the central linker and molecular packing modes influenced by the position of nitrogen atoms within the aliphatic linker. These structural variations are reflected in the solid-state NMR spectra and are crucial for understanding the intermolecular interactions, such as hydrogen bonding, that these compounds can engage in .

Chemical Reactions Analysis

Aminobenzonitriles can participate in various chemical reactions due to the presence of reactive amino and cyano groups. The amino group, in particular, can form hydrogen bonds, which can influence the reactivity and interaction of the molecule with other chemical species. For example, the microsolvation of the 4-aminobenzonitrile cation in a nonpolar solvent has been studied, revealing how the amino group's acidic protons form hydrogen bonds with ligands, affecting the vibrational frequency shifts and providing insights into the solvation process .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzonitriles are closely related to their molecular structure. The amino group's pyramidal character and its orientation relative to the phenyl ring can influence the compound's crystal packing and intermolecular interactions. For example, in 4-aminobenzonitrile, the amino group has a significant out-of-plane displacement, which affects the crystal structure and stability at various temperatures . Additionally, the presence of substituents like chlorophenyl or dimethoxyphenyl groups can lead to variations in the dihedral angles and hydrogen bonding patterns, further influencing the physical properties of these compounds .

Safety and Hazards

Propriétés

IUPAC Name |

4-amino-2,6-diethylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-3-8-5-10(13)6-9(4-2)11(8)7-12/h5-6H,3-4,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBZCJQSHLJQPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1C#N)CC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648646 |

Source

|

| Record name | 4-Amino-2,6-diethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2,6-diethylbenzonitrile | |

CAS RN |

1003708-27-7 |

Source

|

| Record name | 4-Amino-2,6-diethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1292773.png)